(E)-2-(But-2-enoyl)-1-ethyl-5,5-dimethylpyrazolidin-3-one
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Overview
Description
(E)-2-(But-2-enoyl)-1-ethyl-5,5-dimethylpyrazolidin-3-one is a chemical compound with a unique structure that includes a pyrazolidinone ring substituted with an ethyl group and a butenoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(But-2-enoyl)-1-ethyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 1-ethyl-5,5-dimethylpyrazolidin-3-one with (E)-2-butenoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(But-2-enoyl)-1-ethyl-5,5-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazolidinones.
Scientific Research Applications
(E)-2-(But-2-enoyl)-1-ethyl-5,5-dimethylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(But-2-enoyl)-1-ethyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N6-(E)-but-2-enoyl-L-lysine residue: A compound with a similar butenoyl group.
Crotonoyl-CoA: Another compound containing the (E)-but-2-enoyl group.
Uniqueness
(E)-2-(But-2-enoyl)-1-ethyl-5,5-dimethylpyrazolidin-3-one is unique due to its specific substitution pattern on the pyrazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(E)-but-2-enoyl]-1-ethyl-5,5-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C11H18N2O2/c1-5-7-9(14)13-10(15)8-11(3,4)12(13)6-2/h5,7H,6,8H2,1-4H3/b7-5+ |
InChI Key |
XQMRZOMZEOWODS-FNORWQNLSA-N |
Isomeric SMILES |
CCN1C(CC(=O)N1C(=O)/C=C/C)(C)C |
Canonical SMILES |
CCN1C(CC(=O)N1C(=O)C=CC)(C)C |
Origin of Product |
United States |
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